molecular formula C11H8Cl2N2 B1272923 2-Benzyl-4,6-dichloropyrimidine CAS No. 3740-82-7

2-Benzyl-4,6-dichloropyrimidine

Cat. No. B1272923
CAS RN: 3740-82-7
M. Wt: 239.1 g/mol
InChI Key: ACEVCJQVGFNGAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-4,6-dichloropyrimidine is a chemical compound with the molecular formula C11H8Cl2N2 . It has a molecular weight of 239.1 . It is a solid substance that is stored at -20°C, away from moisture .


Synthesis Analysis

The synthesis of 2-Benzyl-4,6-dichloropyrimidine involves the use of organolithium reagents . The general procedure involves heating a mixture of the 2-substituted 6-hydroxy-pyrimidin-4-one and phosphoryl chloride for 48 hours at 100°C . The excess of phosphoryl chloride is then removed by distillation under reduced pressure .


Molecular Structure Analysis

The linear formula of 2-Benzyl-4,6-dichloropyrimidine is C11H8Cl2N2 . The structure of this compound includes two chlorine atoms, two nitrogen atoms, and a benzyl group attached to a pyrimidine ring .


Physical And Chemical Properties Analysis

2-Benzyl-4,6-dichloropyrimidine is a solid substance with a melting point of 56°C . It has a density of 1.3±0.1 g/cm3, a boiling point of 353.5±32.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C .

Scientific Research Applications

Anticancer Applications

2-Benzyl-4,6-dichloropyrimidine serves as a key intermediate in the synthesis of various anticancer agents. Its structural moiety is found in several FDA-approved drugs, such as imatinib, dasatinib, and nilotinib, which are established treatments for leukemia . The compound’s ability to integrate into pyrimidine-based drugs makes it valuable for developing new therapies targeting various cancer types.

Antimicrobial and Antifungal Activities

The pyrimidine scaffold is known for its antimicrobial and antifungal properties. 2-Benzyl-4,6-dichloropyrimidine can be used to synthesize derivatives that exhibit these activities, providing a pathway for the development of new antibiotics and antifungal medications .

Cardiovascular Therapeutics

Derivatives of 2-Benzyl-4,6-dichloropyrimidine have been explored for their cardiovascular benefits, including antihypertensive effects. The compound’s versatility allows for the creation of drugs that can manage blood pressure and other cardiovascular conditions .

Anti-Inflammatory and Analgesic Properties

The pyrimidine ring system, particularly when substituted, has shown potential in treating inflammation and pain. 2-Benzyl-4,6-dichloropyrimidine could be modified to enhance these properties, leading to new anti-inflammatory and analgesic drugs .

Antidiabetic Agents

Pyrimidine derivatives are also being investigated for their role in diabetes management. 2-Benzyl-4,6-dichloropyrimidine could contribute to the synthesis of DPP-IV inhibitors, which are a class of antidiabetic drugs that help to regulate blood sugar levels .

Neuroprotective Agents

There is interest in developing neuroprotective agents from pyrimidine derivatives for conditions such as glaucoma. 2-Benzyl-4,6-dichloropyrimidine may be used to create compounds that promote vascular relaxation in the ocular ciliary artery and protect retinal ganglion cells .

Safety and Hazards

The safety data sheet of 2-Benzyl-4,6-dichloropyrimidine indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and ensure adequate ventilation when handling this chemical .

properties

IUPAC Name

2-benzyl-4,6-dichloropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2/c12-9-7-10(13)15-11(14-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACEVCJQVGFNGAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=CC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379480
Record name 2-benzyl-4,6-dichloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-4,6-dichloropyrimidine

CAS RN

3740-82-7
Record name 2-benzyl-4,6-dichloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Benzyl-4,6-dichloropyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzyl-4,6-dichloropyrimidine
Reactant of Route 2
Reactant of Route 2
2-Benzyl-4,6-dichloropyrimidine
Reactant of Route 3
2-Benzyl-4,6-dichloropyrimidine
Reactant of Route 4
Reactant of Route 4
2-Benzyl-4,6-dichloropyrimidine
Reactant of Route 5
Reactant of Route 5
2-Benzyl-4,6-dichloropyrimidine
Reactant of Route 6
Reactant of Route 6
2-Benzyl-4,6-dichloropyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.